1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
Description
This compound features a benzo[d]thiazole core substituted with a chlorine atom at position 7 and a methoxy group at position 2. The thiazole ring is linked to a piperazine moiety via a carbonyl group, which is further connected to a phenyl ring bearing an ethanone substituent. Such structural motifs are common in antimicrobial and anticancer agents, where piperazine derivatives are known for their pharmacokinetic versatility .
Properties
IUPAC Name |
1-[4-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-13(26)14-3-5-15(6-4-14)20(27)24-9-11-25(12-10-24)21-23-18-17(28-2)8-7-16(22)19(18)29-21/h3-8H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPBWVKFPQXSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular function. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazoles are known to affect a wide range of pathways due to their diverse biological activities. For instance, they can influence the synthesis of neurotransmitters such as acetylcholine.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents could affect its distribution and availability in different environments. .
Biological Activity
1-(4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone is a complex compound that belongs to the class of benzothiazole derivatives. This class of compounds has been widely studied for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by relevant data and research findings.
Benzothiazole derivatives, including this compound, are believed to exert their biological effects through various mechanisms:
- Inhibition of Enzymes : These compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By blocking these enzymes, the compounds can reduce the production of pro-inflammatory mediators.
- Antioxidant Activity : Some studies suggest that similar benzothiazole derivatives can act as antioxidants, reducing oxidative stress in cells and protecting against cellular damage .
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study on related compounds showed that they could induce apoptosis in cancer cells by modulating various signaling pathways. The presence of the piperazine moiety enhances the cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. A comparative study highlighted that similar compounds effectively inhibited the growth of pathogenic bacteria and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is particularly noteworthy. It is hypothesized that its action on COX enzymes leads to decreased inflammation, making it a candidate for treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several benzothiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that derivatives with similar structures to this compound exhibited IC50 values in the micromolar range, indicating potent anticancer effects .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of benzothiazole derivatives against common pathogens. The results revealed that these compounds displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .
Data Summary Table
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Effects: The methoxy group in the target compound (vs. Chloro substituents (e.g., in ) improve lipophilicity, aiding membrane penetration but may increase toxicity.
- Piperazine Modifications : Acetylated piperazines () may alter metabolic stability, while methyl groups () could sterically hinder target binding.
Pharmacological Activity
Table 2: Antimicrobial Activity Comparison
Key Findings :
- The target compound’s methoxy group may reduce antimicrobial potency compared to chloro-substituted analogues (e.g., ), as chloro groups enhance membrane permeability.
Physicochemical Properties
- Crystallography : SHELX-refined structures () indicate that methoxy groups introduce conformational flexibility, which may affect packing efficiency and stability.
Q & A
What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
Level: Basic
Methodological Answer:
The compound is synthesized via multi-step protocols involving:
- Claisen-Schmidt condensation for α,β-unsaturated ketone intermediates (e.g., coupling acetylated precursors with aromatic aldehydes under reflux in glacial acetic acid) .
- Vilsmeier-Haack reaction to introduce formyl groups to heterocyclic systems, followed by cyclization using POCl₃ at 120°C to form thiazole or oxadiazole rings .
- Piperazine functionalization : The piperazine ring is acylated using substituted benzoyl chlorides in the presence of K₂CO₃ in DMF at 80°C .
Critical Conditions : Strict temperature control during cyclization (120°C), anhydrous solvents, and catalytic POCl₃ are essential to avoid side reactions. Purity is confirmed via TLC (ethyl acetate/hexane, 5:1) and recrystallization from ethanol-water mixtures .
Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
Level: Basic
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, piperazine CH₂ at δ 2.5–3.5 ppm) .
- X-ray Crystallography : Resolves piperazine ring conformation (chair geometry with puckering parameters Q = 0.566 Å, θ = 174°) and hydrogen-bonding networks (O–H⋯O interactions stabilizing crystal packing) .
What in vitro biological screening assays have been applied to evaluate this compound’s activity?
Level: Basic
Methodological Answer:
- Cytotoxicity Assays : MTT or SRB tests against cancer cell lines (e.g., colon, breast) at 10–100 μM concentrations .
- Enzyme Inhibition : Human carbonic anhydrase (hCA I/II) inhibition measured via stopped-flow CO₂ hydration, with IC₅₀ values compared to acetazolamide .
- Antifungal Activity : Broth microdilution against Candida albicans (MIC ≤ 25 μg/mL), linked to piperazine’s role in disrupting ergosterol biosynthesis .
How can reaction yields be optimized for the piperazine acylation step?
Level: Advanced
Methodological Answer:
- Catalyst Screening : Use of bleaching earth clay (pH 12.5) in PEG-400 improves nucleophilic substitution efficiency by 20–30% .
- Solvent Optimization : Replacing DMF with dichloromethane reduces side-product formation during benzothiazole coupling .
- Microwave-Assisted Synthesis : Reduces reaction time from 4 hours to 30 minutes while maintaining ≥95% purity .
What strategies are employed in structure-activity relationship (SAR) studies to enhance potency?
Level: Advanced
Methodological Answer:
- Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position of the benzothiazole ring increases hCA II inhibition (IC₅₀ = 0.8 μM vs. 1.2 μM for unsubstituted analogs) .
- Bioisosteric Replacement : Replacing the methoxy group with trifluoromethyl improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in microsomal assays) .
- Molecular Docking : AutoDock Vina simulations identify key interactions (e.g., hydrogen bonds with hCA II Thr200) to prioritize analogs .
How can contradictory results in biological activity data be resolved?
Level: Advanced
Methodological Answer:
- Assay Standardization : Discrepancies in antifungal MIC values (e.g., 25 vs. 50 μg/mL) arise from variations in inoculum size (1×10⁴ vs. 5×10⁴ CFU/mL). Use CLSI guidelines for consistency .
- Metabolic Stability Testing : Contradictory cytotoxicity (e.g., IC₅₀ = 15 μM in HepG2 vs. 45 μM in MCF-7) may reflect differential expression of CYP450 enzymes. Use LC-MS to quantify active metabolite levels .
- Crystallographic Validation : Conflicting SAR trends are resolved by comparing X-ray structures of ligand-enzyme complexes to verify binding modes .
What computational methods are used to predict degradation pathways under physiological conditions?
Level: Advanced
Methodological Answer:
- DFT Calculations : B3LYP/6-31G(d) models predict hydrolysis of the acetyl group (ΔG‡ = 25 kcal/mol) as the primary degradation pathway .
- Molecular Dynamics (MD) : Simulations in explicit solvent (TIP3P water) show the piperazine ring adopts a chair conformation, reducing steric hindrance during proteasome binding .
- In Silico Metabolite Prediction : Schrödinger’s Metabolite module identifies Phase I oxidation sites (e.g., benzylic carbon) for LC-MS/MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
